5-chloro-N-(piperidin-4-yl)pyridin-2-amine
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Overview
Description
5-chloro-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of pyridine and piperidine, featuring a chlorine atom at the 5-position of the pyridine ring and a piperidin-4-yl group attached to the nitrogen atom at the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine typically involves the reaction of 5-chloropyridin-2-amine with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(piperidin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-chloro-N-(piperidin-4-yl)pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with similar structural features but different functional groups.
N-(5-methylpyridin-2-yl)piperidin-4-amine: Another derivative with a methyl group instead of a chlorine atom.
Uniqueness
5-chloro-N-(piperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
5-chloro-N-piperidin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14ClN3/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2,(H,13,14) |
InChI Key |
ZPGJFZGGFCHSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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